molecular formula C10H18N4O B1477176 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2097954-75-9

3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

Cat. No.: B1477176
CAS No.: 2097954-75-9
M. Wt: 210.28 g/mol
InChI Key: PJQLXJMJFKXGPN-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31Similar compounds have been shown to act as agonists on orexin 2 receptors . These receptors play a crucial role in regulating sleep-wake cycles and feeding behaviors.

Mode of Action

The exact mode of action of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s structure was designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that it may interact with similar biochemical pathways as these compounds.

Pharmacokinetics

The pharmacokinetic properties of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s physicochemical properties were dramatically improved when it was incorporated into the structure of the antihistamine drug rupatidine . This suggests that it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound was found to improve the physicochemical properties of the antihistamine drug rupatidine when incorporated into its structure . This suggests that it may enhance the efficacy of drugs it is combined with.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s thermal stability generally decreases with increasing nitro groups . This suggests that it may be sensitive to temperature and other environmental conditions.

Properties

IUPAC Name

3-(2-azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-15-10-8-5-9(10)7-14(6-8)4-3-12-13-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLXJMJFKXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
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3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane

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